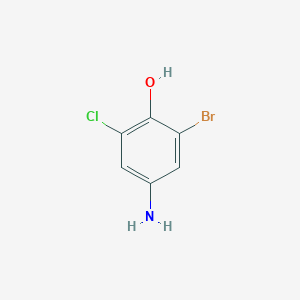

3-(苄氧基)-5-溴吡啶-2-胺

描述

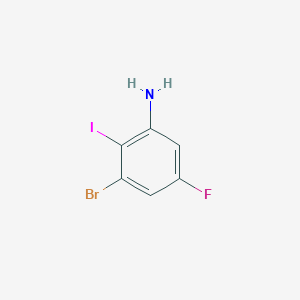

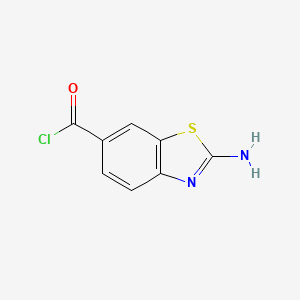

3-(Benzyloxy)-5-bromopyridin-2-amine is a chemical compound that is likely to be of interest in various fields of chemistry and pharmacology due to its structural features, which include a bromopyridine moiety and a benzyloxy group. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the properties and potential applications of 3-(Benzyloxy)-5-bromopyridin-2-amine.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed amination reactions, as seen in the preparation of diarylamines in the benzo[b]thiophene series . This suggests that a similar approach could be employed for the synthesis of 3-(Benzyloxy)-5-bromopyridin-2-amine, using palladium catalysis to introduce the amine group into the corresponding bromopyridine precursor. The presence of electron-withdrawing or electron-donating groups can significantly affect the reaction conditions, such as the choice of ligand and solvent, as well as the yields and reaction times .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-5-bromopyridin-2-amine can be characterized using techniques such as X-ray crystallography, as demonstrated for antipyrine derivatives . These techniques allow for the determination of the precise arrangement of atoms within the crystal lattice and the identification of intermolecular interactions, such as hydrogen bonds and π-interactions, which can influence the stability and properties of the material .

Chemical Reactions Analysis

Compounds with bromine substituents, like 3-(Benzyloxy)-5-bromopyridin-2-amine, are often reactive towards nucleophiles due to the bromine's ability to act as a good leaving group. This reactivity can be exploited in various chemical transformations, including coupling reactions and substitutions. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one exhibits chemoselectivity towards amines, Schiff bases, and azines, undergoing nucleophilic attack and subsequent transformations . This suggests that 3-(Benzyloxy)-5-bromopyridin-2-amine could also participate in similar reactions, potentially leading to a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-(Benzyloxy)-5-bromopyridin-2-amine can be inferred from related structures. For example, the fluorogenic properties of 3-benzoyl-2-quinolinecarboxaldehyde for the detection of primary amines indicate that the benzyloxy and pyridin-2-amine moieties can interact with light and may be useful in analytical applications . Additionally, the solubility, melting point, and stability of the compound can be influenced by the presence of the bromine atom and the benzyloxy group, which can affect intermolecular interactions and the overall molecular conformation.

科学研究应用

合成和化学性质

- 合成方法:该化合物是药物发现中的中间体,由5-溴吡啶-2-胺和相关醛合成。它通过 N-H⋯N 氢键形成反转二聚体,这是晶体结构分析中的一项重要特征 (Li 等,2012)。

- 胺化技术:与脲的钯催化偶联和随后的处理导致吡啶基团的立体定向转移,以高对映选择性创建季立构中心 (Clayden 和 Hennecke,2008)。这展示了其在复杂有机合成中的用途。

有机化学中的高级应用

- 化学选择性胺化:它用于化学选择性胺化过程中,展示了高收率和优异的选择性,这对于开发特定的有机化合物至关重要 (Ji、Li 和 Bunnelle,2003)。

- 铜催化的胺化:它参与芳基卤代物的铜催化胺化反应,这是合成多种有机分子的关键步骤 (Lang、Zewge、Houpis 和 VolanteRalph,2001)。

化学分析和光谱研究

- 光谱数据分析:该化合物的紫外、红外和核磁共振光谱数据用于化学分析,有助于理解各种取代基对其化学性质的影响 (Senbagam、Vanangamudi 和 Thirunarayanan,2016)。

在药物化学中的应用

- 生物活性化合物的合成:它用于合成生物活性天然产物和具有药用价值的化合物,突出了其在药物研究中的重要性 (Bolliger、Oberholzer 和 Frech,2011)。

方法学创新

- 新型催化体系:该化合物用于开发新的分子间胺化催化体系,特别是在合成苯胺衍生物中,这与药物发现相关 (Khatua 等,2022)。

作用机制

Target of Action

The primary targets of 3-(Benzyloxy)-5-bromopyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various cellular processes, including inflammation and cell growth .

Mode of Action

It is known to interact with its targets, potentially altering their function . The changes resulting from this interaction could influence various cellular processes, leading to the compound’s overall effect.

Biochemical Pathways

Given its targets, it may influence pathways related to inflammation and cell growth . The downstream effects of these alterations could include changes in cellular behavior and responses to stimuli.

Result of Action

Given its targets, it may influence cellular processes such as inflammation and cell growth

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 3-(Benzyloxy)-5-bromopyridin-2-amine interacts with its targets and its overall effectiveness . .

属性

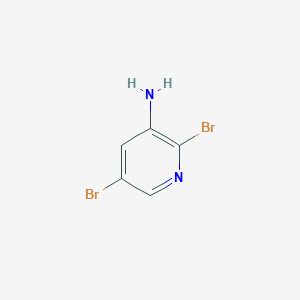

IUPAC Name |

5-bromo-3-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNMAJBVWOHSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609168 | |

| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-bromopyridin-2-amine | |

CAS RN |

754230-78-9 | |

| Record name | 3-(Benzyloxy)-5-bromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)